molecular formula C13H15ClO4S B13940369 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester CAS No. 921211-97-4

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester

Cat. No.: B13940369
CAS No.: 921211-97-4
M. Wt: 302.77 g/mol
InChI Key: JVMMNANGZZYQEO-UHFFFAOYSA-N
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Description

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C12H15ClO2S It is a derivative of benzoic acid, featuring a carboxymethylsulfanyl group at the 4-position and a chloro group at the 3-position, with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3-chlorobenzoic acid with a suitable thiol reagent under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxymethylsulfanyl-3-bromo-benzoic acid tert-butyl ester: Similar structure but with a bromo group instead of a chloro group.

    4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester: Similar structure but with a fluoro group instead of a chloro group.

    4-Carboxymethylsulfanyl-3-iodo-benzoic acid tert-butyl ester: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

The presence of the chloro group in 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester makes it more reactive in nucleophilic substitution reactions compared to its bromo, fluoro, and iodo analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

921211-97-4

Molecular Formula

C13H15ClO4S

Molecular Weight

302.77 g/mol

IUPAC Name

2-[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid

InChI

InChI=1S/C13H15ClO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

JVMMNANGZZYQEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)Cl

Origin of Product

United States

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